molecular formula C5H3Cl2NOS B1452364 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone CAS No. 1263378-88-6

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

Cat. No. B1452364
CAS RN: 1263378-88-6
M. Wt: 196.05 g/mol
InChI Key: HLWSJFNCRQBIDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

CCTE’s molecular structure consists of a thiazole ring (containing sulfur and nitrogen atoms) and a ketone functional group. The chlorine atoms contribute to its chlorinated nature. Refer to the for the chemical structure.

Scientific Research Applications

Pharmacology

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone: is utilized in pharmacological research due to its potential as a building block for synthesizing various compounds. It has been identified as a precursor in the synthesis of (2-Chlorothiazol-5-yl)methanamine hydrochloride , a compound with potential medicinal properties . This compound is stored under inert conditions and has safety data available for laboratory handling.

Agriculture

In the agricultural sector, this chemical serves as an intermediate in the production of certain pesticides. Its derivative, (2-Chlorothiazol-5-yl)methanamine hydrochloride , is a metabolite of thiamethoxam, a widely used neonicotinoid insecticide . The stability and storage conditions of this compound are crucial for maintaining its efficacy as an agricultural chemical.

Material Science

Material scientists are exploring the use of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone in the development of new materials. Its derivatives could potentially be used to create polymers with unique properties or as a catalyst in certain reactions .

Biochemistry

Biochemists study 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone for its role in biological systems. It could be involved in enzyme inhibition or activation, affecting various biochemical pathways . Understanding its interactions at the molecular level can lead to significant discoveries in enzyme function and regulation.

Environmental Science

Environmental scientists might investigate the impact of 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone and its derivatives on ecosystems. Its degradation products, environmental persistence, and potential bioaccumulation are areas of active research . This research can inform policies on chemical use and environmental protection.

Analytical Chemistry

In analytical chemistry, 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone could be used as a standard or reagent in chromatography and spectroscopy methods . Its well-defined properties allow for accurate calibration and validation of analytical instruments.

properties

IUPAC Name

2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWSJFNCRQBIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259366
Record name Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

CAS RN

1263378-88-6
Record name Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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